molecular formula C36H36N2O8 B12388840 Lyciumamide A

Lyciumamide A

Cat. No.: B12388840
M. Wt: 624.7 g/mol
InChI Key: SKBQTRLSCUSPAS-LNHGGFEJSA-N
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Description

Lyciumamide A is a dimer of phenolic amides isolated from the fruit of Lycium barbarum. This compound has garnered significant attention due to its potential antioxidant activity and neuroprotective effects. It is particularly noted for its ability to protect against N-methyl-D-aspartate-induced neurotoxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Lyciumamide A is typically isolated from natural sources, specifically the fruit of Lycium barbarum. The extraction process involves several steps, including solvent extraction, chromatography, and crystallization. The specific solvents and conditions used can vary, but common solvents include methanol and ethanol .

Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. Most of the available data pertains to laboratory-scale extraction and purification processes. Further research and development are needed to establish efficient industrial production methods.

Chemical Reactions Analysis

Types of Reactions: Lyciumamide A undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

Lyciumamide A has a wide range of scientific research applications, including:

Mechanism of Action

Lyciumamide A exerts its effects through several mechanisms:

Comparison with Similar Compounds

Lyciumamide A is unique due to its dimeric structure and potent antioxidant activity. Similar compounds include:

These compounds share similar antioxidant activities but differ in their specific structures and sources.

Properties

Molecular Formula

C36H36N2O8

Molecular Weight

624.7 g/mol

IUPAC Name

(Z)-2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-N-[2-[4-[4-[2-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]ethyl]phenoxy]phenyl]ethyl]prop-2-enamide

InChI

InChI=1S/C36H36N2O8/c1-44-33-22-26(7-14-30(33)39)9-16-35(42)37-19-17-24-3-10-28(11-4-24)46-29-12-5-25(6-13-29)18-20-38-36(43)32(41)21-27-8-15-31(40)34(23-27)45-2/h3-16,21-23,39-41H,17-20H2,1-2H3,(H,37,42)(H,38,43)/b16-9+,32-21-

InChI Key

SKBQTRLSCUSPAS-LNHGGFEJSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)NCCC2=CC=C(C=C2)OC3=CC=C(C=C3)CCNC(=O)/C(=C/C4=CC(=C(C=C4)O)OC)/O)O

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)NCCC2=CC=C(C=C2)OC3=CC=C(C=C3)CCNC(=O)C(=CC4=CC(=C(C=C4)O)OC)O)O

Origin of Product

United States

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